The Discovery and Isolation of Xanthiside: A Technical Guide
The Discovery and Isolation of Xanthiside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthiside, a naturally occurring thiazinedione glucoside, has emerged as a molecule of interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Xanthiside. It details the experimental protocols employed in its initial identification and characterization, presents its physicochemical properties in a structured format, and offers a visual representation of a hypothetical signaling pathway relevant to its potential bioactivity. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of Xanthiside.
Introduction
Xanthiside (CAS No. 866366-86-1) is a natural product classified as a heterocyclic glucoside and an alkaloid.[1][2][3] It was first isolated from the fruits of Xanthium pungens and has also been identified in Xanthium sibiricum.[4][5][6] The discovery of Xanthiside has opened avenues for investigating its potential biological activities, with preliminary information from suppliers suggesting possible anti-inflammatory and antioxidant effects.[1] This guide aims to consolidate the available technical information on Xanthiside to facilitate further research and development.
Physicochemical Properties of Xanthiside
A summary of the key physicochemical properties of Xanthiside is presented in Table 1. This data is essential for its handling, characterization, and formulation.
Table 1: Physicochemical Properties of Xanthiside
| Property | Value | Source |
| CAS Number | 866366-86-1 | [1][4][7] |
| Molecular Formula | C17H23NO8S | [1][4][8] |
| Molecular Weight | 401.43 g/mol | [1][4][8] |
| IUPAC Name | 7-(beta-D-glucopyranosyloxymethyl)-8,8-dimethyl-4,8-dihydrobenzo[1][7]thiazine-3,5-dione | [4] |
| Synonyms | (8,8-Dimethyl-3,5-dioxo-3,4,5,8-tetrahydro-2H-1,4-benzothiazin-7-yl)methyl β-D-glucopyranoside, Xanthiazone O-β-D-glucoside | [1][2] |
| Appearance | Powder, Yellow crystal | [4][6] |
| Purity | ≥98% (HPLC) | [4][5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |
| Storage | 2-8°C, protected from light and moisture | [4][6] |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of Xanthiside, based on the initial discovery and subsequent characterization studies.
Isolation of Xanthiside from Xanthium pungens
The isolation of Xanthiside from its natural source involves a multi-step extraction and purification process. The general workflow is depicted in the diagram below.
Caption: General workflow for the isolation of Xanthiside.
Protocol:
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Plant Material Collection and Preparation: The fruits of Xanthium pungens are collected and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.
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Extraction: The powdered plant material is subjected to extraction with methanol.[4] This is a common solvent for extracting a wide range of polar and semi-polar natural products. The extraction is typically carried out at room temperature with stirring over an extended period, or through methods like Soxhlet extraction to ensure exhaustive extraction. The resulting mixture is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude methanol extract.
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Purification: The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic techniques for purification. While the specific details for Xanthiside are not fully available in the public domain, a typical purification scheme for glycosides would involve:
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Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity.
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Column Chromatography: The fractions are then subjected to column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents to separate the compounds.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain Xanthiside with high purity (≥98%) is often achieved using preparative HPLC.[5]
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Structural Elucidation of Xanthiside
The chemical structure of Xanthiside was determined using a combination of spectroscopic techniques.[4]
Protocol:
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would indicate the presence of hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, which are characteristic features of the Xanthiside structure.
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Mass Spectrometry (MS):
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Chemical Ionization Mass Spectrometry (CIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): These techniques are used to determine the molecular weight and elemental composition of the compound. The accurate mass measurement allows for the determination of the molecular formula (C17H23NO8S).[4][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.
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¹H NMR: Provides information about the number and types of protons and their neighboring environments.
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¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): These spectra reveal the number of carbon atoms and distinguish between CH, CH₂, CH₃, and quaternary carbons.
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2D NMR Experiments:
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¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish the connectivity of protons in the glucose and thiazinedione rings.
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HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
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COLOC (Correlation Spectroscopy for Long-Range Couplings) or HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments, such as linking the glucose unit to the thiazinedione aglycone.
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NOE (Nuclear Overhauser Effect) Spectroscopy: Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.
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Potential Biological Activity and Signaling Pathways
While specific in-depth studies on the biological activity and mechanism of action of Xanthiside are limited in publicly available literature, its classification as an alkaloid and preliminary reports of anti-inflammatory and antioxidant effects suggest potential interactions with key cellular signaling pathways.[1]
Below is a hypothetical signaling pathway diagram illustrating how a compound with anti-inflammatory and antioxidant properties might exert its effects. This is a generalized representation and has not been specifically validated for Xanthiside.
Caption: Hypothetical anti-inflammatory and antioxidant signaling pathway.
This diagram illustrates two key pathways often implicated in inflammation and oxidative stress: the NF-κB pathway, a major regulator of pro-inflammatory gene expression, and the Nrf2-Keap1 pathway, which controls the expression of antioxidant and cytoprotective genes. A compound like Xanthiside could potentially exert its therapeutic effects by inhibiting key components of the NF-κB pathway (e.g., IKK) and/or by promoting the dissociation of Nrf2 from its inhibitor Keap1, leading to the transcription of antioxidant genes.
Conclusion and Future Directions
Xanthiside is a structurally interesting natural product with potential pharmacological relevance. This guide has summarized the currently available information on its discovery, isolation, and characterization. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these initial findings.
Future research should focus on:
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Comprehensive Biological Screening: A broad-based screening of Xanthiside against various disease models is warranted to fully elucidate its therapeutic potential.
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Mechanism of Action Studies: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by Xanthiside.
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Synthesis and Analogue Development: The development of a synthetic route to Xanthiside would enable the production of larger quantities for extensive biological testing and the creation of analogues with improved potency and pharmacokinetic properties.
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Toxicology and Safety Profiling: A thorough evaluation of the safety and toxicity of Xanthiside is essential before it can be considered for further development as a therapeutic agent.
By pursuing these research avenues, the scientific community can unlock the full potential of Xanthiside and pave the way for its potential application in medicine.
References
- 1. CAS 866366-86-1: Xanthiside | CymitQuimica [cymitquimica.com]
- 2. Xanthiside|CAS 866366-86-1|DC Chemicals [dcchemicals.com]
- 3. Xanthiside Datasheet DC Chemicals [dcchemicals.com]
- 4. Xanthiside | CAS:866366-86-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. usbio.net [usbio.net]
- 6. Xanthiside | CAS:866366-86-1 | ChemNorm [chem-norm.com]
- 7. CAS 866366-86-1 | Xanthiside [phytopurify.com]
- 8. CID 25263061 | C17H23NO8S | CID 25263061 - PubChem [pubchem.ncbi.nlm.nih.gov]
